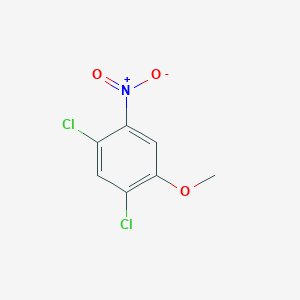

2,4-Dichloro-5-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZSXENBQLPKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Synthesis, Properties, and Applications

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol, discusses its applications, and provides essential safety and handling information.

Core Compound Identification and Physicochemical Profile

This compound is a substituted aromatic compound whose structure incorporates a methoxy group, two chlorine atoms, and a nitro group, making it a valuable precursor for further chemical modification.

CAS Number: 85829-14-7[1][2][3][4]

IUPAC Name: 1,5-dichloro-2-methoxy-4-nitrobenzene[4]

Synonyms: 2,4-dicloro-5-nitroanisole[4]

Physicochemical Properties

Precise experimental data for the melting and boiling points of this compound are not widely reported in public literature. However, its properties can be estimated through computational models and comparison with structurally similar compounds. Commercial suppliers typically provide a Certificate of Analysis (COA) with batch-specific data upon request.[1][2]

| Property | Value / Information | Source |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][4] |

| Molecular Weight | 222.03 g/mol | [2][3][4] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |

| Melting Point | Data not available. (For comparison, 2-Chloro-5-nitroanisole: 81-83°C) | [5] |

| Boiling Point | Data not available. (For comparison, 2-Nitroanisole: 273-277°C) | [6][7] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like acetone, chloroform, and ethyl acetate. | Inferred from related compounds[5][7] |

| Purity (Commercial) | ≥ 98.0% | [1] |

| Computed XLogP3 | 2.8 | [4] |

| Computed Topological Polar Surface Area | 55.1 Ų | [4] |

Synthesis of this compound

The primary route for synthesizing this compound is through the electrophilic nitration of its precursor, 2,4-dichloroanisole.[1][3] The electron-donating methoxy group activates the aromatic ring, while the existing chlorine atoms act as ortho-para directors. The nitro group is directed to the position that is ortho to the methoxy group and meta to both chlorine atoms.

Causality in Experimental Design

The choice of a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Temperature control is paramount; exothermic nitration reactions can lead to the formation of dinitro byproducts and increase safety risks if not properly managed. The work-up procedure involving quenching on ice and washing is designed to remove excess acid and purify the crude product.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from the well-established nitration of structurally similar dichlorinated aromatic compounds.[8] Researchers should perform their own optimizations.

Step 1: Reaction Setup

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2,4-dichloroanisole (1.0 mole equivalent).

-

Add concentrated sulfuric acid (e.g., ~2 parts by weight relative to the starting material) to the flask.

-

Cool the mixture to 0-5°C in an ice-salt bath.

Step 2: Preparation of Nitrating Mixture

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 mole equivalent) to concentrated sulfuric acid (~1 part by weight) while cooling in an ice bath.

Step 3: Nitration Reaction

-

Slowly add the prepared nitrating mixture to the stirred solution of 2,4-dichloroanisole via the dropping funnel over 1-2 hours.

-

Critically maintain the internal reaction temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature (e.g., 5-10°C) for an additional 2-3 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The solid product will precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

-

To remove residual acids, the crude product can be melted under hot water, stirred, cooled to re-solidify, and the water decanted. Repeat this process.

-

Dry the resulting solid product, typically a yellowish crystalline material, under vacuum.

Step 5: Purification (Optional)

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Caption: Logical Synthetic Pathway from this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet around 4.0 ppm for the methoxy (-OCH₃) protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks would include strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂), respectively, and C-O stretching for the anisole ether group.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, typically showing a purity of ≥98.0% for commercial grades. [1]

Caption: Standard Analytical Workflow for Compound Verification.

Safety, Handling, and Toxicology

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on extensive data for structurally related compounds such as other nitroanisoles and chloro-nitro aromatics, a reliable safety profile can be constructed.

Hazard Classification (Inferred)

-

Acute Toxicity: Likely harmful if swallowed (corresponds to GHS Acute Toxicity, Oral, Category 4). [6][9]* Carcinogenicity: Some isomers, like 2-nitroanisole, are classified as possibly carcinogenic to humans (IARC Group 2B). [6][10]Therefore, this compound should be handled as a potential carcinogen.

-

Skin/Eye Irritation: Expected to cause skin and eye irritation. [2]* Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects. [4][10]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield. [6] * Clothing: Wear a lab coat and other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [10]* Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. [6]Dispose of waste in accordance with local, state, and federal regulations. The compound should not be allowed to enter drains or the environment. [4][6]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and functional materials. Its synthesis via electrophilic nitration is straightforward, though requires careful control of reaction conditions. While specific experimental data on its physical properties are sparse, its chemical reactivity and safety profile can be reliably understood from its structure and comparison with analogous compounds. Proper adherence to safety protocols is essential when handling this compound.

References

-

Alachem Co., Ltd. (n.d.). 85829-14-7 | this compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved January 5, 2026, from [Link]

-

Current Topics in Medicinal Chemistry. (n.d.). Bentham Science Publishers. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 85829-14-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(85829-14-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 7-isopropyl-1,4a-dimethyltetradecahydrophenanthrene-1-carboxylate (CAS 32208-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. prepchem.com [prepchem.com]

- 9. (1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | C20H36O2 | CID 73114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, characteristic spectral data, and established synthetic pathways of this compound. Furthermore, it offers insights into its reactivity, potential applications as a building block for pharmaceuticals and agrochemicals, and critical guidelines for safe handling and storage. The synthesis and analytical workflows are visualized to enhance understanding, and all technical claims are substantiated with authoritative references.

Introduction to a Versatile Aromatic Building Block

This compound is a substituted aromatic compound whose structural features—a methoxy group, two chlorine atoms, and a nitro group—make it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring, making it amenable to various chemical transformations. This guide aims to serve as a detailed resource, consolidating essential technical data to support its application in complex synthetic projects, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Understanding the interplay of its functional groups is paramount for chemists to strategically design synthetic pathways that leverage its unique reactivity.

Chemical Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by the following descriptors:

-

IUPAC Name: 1,5-dichloro-2-methoxy-4-nitrobenzene[3]

-

CAS Number: 85829-14-7[4]

-

Molecular Formula: C₇H₅Cl₂NO₃[3]

-

Molecular Weight: 222.02 g/mol [3]

-

Synonyms: 1,5-Dichloro-2-methoxy-4-nitrobenzene, 2,4-dicloro-5-nitroanisole[3]

The arrangement of the chloro, nitro, and methoxy groups on the benzene ring dictates its chemical behavior, particularly in reactions such as nucleophilic aromatic substitution.

Core Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

Physical Properties

The macroscopic and physical characteristics of the compound are summarized below. These values are essential for designing experimental conditions, from solvent selection to purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 222.02 g/mol | PubChem[3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Data not consistently available in search results. | N/A |

| Boiling Point | Data not consistently available in search results. | N/A |

| Solubility | Expected to have limited solubility in water but higher solubility in organic solvents like acetone, ethanol, and chloroform.[5][6] | ChemicalBook, Solubility of Things[5][6] |

| XLogP3 | 2.8 | PubChem[3] |

Note: Specific experimental values for melting and boiling points can vary based on purity. The XLogP3 value suggests a degree of lipophilicity, consistent with its expected solubility profile.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the chlorine atoms. This electronic profile makes the aromatic ring "electron-poor" and thus highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. This predictable reactivity allows for the selective replacement of the chlorine atoms by various nucleophiles (e.g., amines, alkoxides), providing a straightforward route to a diverse range of more complex substituted aromatic compounds. This characteristic is fundamental to its utility as a versatile intermediate in multi-step syntheses.[1]

Synthesis and Manufacturing Pathway

A common and logical route for the preparation of this compound involves the nitration of a readily available precursor, 2,4-dichloroanisole.

General Synthesis Workflow

The diagram below illustrates the typical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dichloroanisole

This protocol describes a generalized procedure. Causality: The use of a strong acid mixture (sulfuric and nitric acid) is necessary to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration of the aromatic ring. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration.

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the low temperature.

-

Substrate Addition: Dissolve 2,4-dichloroanisole in a suitable solvent (e.g., sulfuric acid or an inert solvent) and add it dropwise to the nitrating mixture. The temperature should be carefully controlled to remain below 10 °C.

-

Reaction: Stir the mixture at a controlled temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. The crude product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis and Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques.

Expected Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, nitro, and methoxy substituents. The methoxy group should appear as a singlet, typically in the 3.9-4.1 ppm range.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to the electronegative oxygen, chlorine, and nitro groups will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching for the anisole ether linkage and C-Cl stretching bands would also be present.[7]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight (222.02 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks with a distinctive ratio).[7]

Analytical Workflow for Structural Verification

The following diagram outlines a logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Sources

- 1. innospk.com [innospk.com]

- 2. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 85829-14-7 [chemicalbook.com]

- 5. 2-CHLORO-5-NITROANISOLE CAS#: 1009-36-5 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

2,4-Dichloro-5-nitroanisole molecular structure and weight

An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Molecular Structure, Properties, and Synthesis

Introduction

This compound (CAS No: 85829-14-7) is a substituted aromatic ether that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique molecular architecture, featuring a combination of electron-donating and electron-withdrawing groups, makes it a versatile building block for the development of complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and essential safety information tailored for researchers and professionals in drug development and materials science.

Part 1: Molecular Structure and Identification

The structural identity of a chemical compound is fundamental to understanding its reactivity and function. This compound is systematically named based on the arrangement of its functional groups on the anisole (methoxybenzene) core.

Chemical Identifiers

A clear and unambiguous identification is crucial for regulatory compliance and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Common Name | This compound | [1][2] |

| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [3] |

| CAS Number | 85829-14-7 | [1][2][4] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][3] |

Note on Nomenclature: The common name, this compound, treats the molecule as a derivative of anisole, where the methoxy group defines the first carbon position. The IUPAC name, 1,5-dichloro-2-methoxy-4-nitrobenzene, follows a different set of priority rules for numbering the benzene ring, but describes the identical molecular structure.

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's electronic properties and steric profile, which in turn governs its chemical behavior. The nitro and chloro groups are strongly electron-withdrawing, while the methoxy group is an activating, electron-donating group.

Caption: Molecular Structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in reactions.

| Property | Value | Source(s) |

| Molecular Weight | 222.026 g/mol | [1] |

| Monoisotopic Mass | 220.9646484 Da | [3] |

| Appearance | White to light green solid | [2][5] |

| Melting Point | 97.00 - 99.00 °C | [5] |

| Storage Temperature | 2 - 8 °C in a dry, cool, well-ventilated place | [2][5] |

| Solubility | No information available, but expected to be soluble in common organic solvents. | [5] |

Part 3: Synthesis and Characterization

Understanding the synthesis of this compound provides insight into its reactivity and potential impurity profile. The most direct and industrially relevant method is the electrophilic nitration of 2,4-dichloroanisole.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the nitration of the precursor, 2,4-dichloroanisole.[6] The methoxy (-OCH₃) group is an ortho-, para-director and a strong activator of the benzene ring for electrophilic substitution. The two chlorine atoms are deactivating but also ortho-, para-directing. The combined directing effects guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the methoxy group and ortho to the C4-chloro group, leading to the desired product.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Nitration of 2,4-Dichloroanisole

This protocol is a representative procedure based on standard nitration methodologies for activated aromatic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-dichloroanisole and a solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Reagent Addition: Add the prepared nitrating mixture dropwise to the solution of 2,4-dichloroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents overheating, which could lead to dangerous side reactions and the formation of dinitrated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid product should precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Spectroscopic data for this compound is available, confirming its structure.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the presence of the methoxy group (a singlet around 3.9-4.1 ppm) and the two non-equivalent aromatic protons (two singlets or doublets in the aromatic region, ~7.0-8.0 ppm).

-

Mass Spectrometry (MS): MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and the characteristic isotopic pattern for a molecule containing two chlorine atoms would be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C ether linkage, C-Cl bonds, and strong asymmetric and symmetric stretches for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Part 4: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety. This compound should be handled in accordance with good industrial hygiene and safety practices.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5][8]

-

Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

Part 5: Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] The combination of reactive sites—the chloro groups susceptible to nucleophilic aromatic substitution and the nitro group that can be reduced to an amine—makes it a valuable precursor for:

-

Pharmaceutical Intermediates: It serves as a starting block for synthesizing more complex molecules with potential biological activity.[1]

-

Functional Materials: Its integration into larger molecular frameworks can be used to develop functional dyes, polymers, and other advanced materials.[1]

-

Coupling Reactions: The aromatic halide functionalities allow it to participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]

References

- This compound | Aromsyn Co.,Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQ75afDdmqmFt0VImfAWcKDdHQ0Y0Fz9DfiVYrxAZLzmMkT9fYf1p5umKRGSs5gf4dYonmn7DdbqAb1abCxzar_7i-FUfPx4d4iPJ-jABoXX8MekfwUtszX7_KJmB9ULKj_-wAeY=]

- This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWLcNDyEBFxr6WKYUIqh07HIiQ8puBjTJTYS7LPitltj9dPKf0xux04qKf3L0JmK125sHE5p0BATs5OCpOY-0jKVTQ-iFqSxcdL2uiiOTTnohzwjUurcV5d1seiImKqN7yCwGClTkQlfGhC9o=]

- This compound CAS#: 85829-14-7 - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJX52D96ahK9PrAdljE3z_-IcdD1qO2Z8P8tVXvvnjzYPCSlvwxiJ78CbqAnLbAzxCm9v_li1jxISYdfl7BpjJY9cKyxpzZeCorx7_vQ4Ll0tXp7viFN7vZ1ZgwCYYxXfNGw7Mi7EkCb8bi4zokj-JlO0EBJV2XUxObJSWdSU]

- This compound synthesis - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt8Mx7Idgim0Xfx5owhimwmijVeQaiCJQ6OnRrN-eEfvap6aZSuwYR7uskKUDsVu6gX7f0MrURkBmq0KLqHS6efykn4_0bWJib7-9QwYiovwwfiiAOmILfonUUHmcpH1irL8fmddpumHFjlK5swD0TBaAYbt5cTY4AmPZkw4EIOw==]

- SAFETY DATA SHEET - Fisher Scientific [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkFRdjXealm8qNS-sB8uEqkXaFYtJ9j9kb4Y37n1u3unyU9rG18OGSCfHXu3V8TnJBn7aVWIcTzFvxrjIjPazKr19kgcAu3HVA468D-akjChBND92on4cdvr-i9202tAu5h6lcUZ6BHUDP9sTU211DA6njvtJGdDOoJS-bYcr4QcUcqvNsSHrh1SFaQ3G1dRo9pg0HuXqCmX5bzpzYHFarD-DIm2yr1xEmRrIusjHqR6flYlpUrptgtTJHK7qLqRg6bqKhGzFoco7W97n90bN2gWRQoVJz10A=]

- SAFETY DATA SHEET - Sigma-Aldrich (2025-11-07) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBgSTSypexXEaXYpAidSs8_4Rh9aa9X5xvb-8sv-8BYZVEX2e-8SXX1wL8C5lY9m7SSETGB_9vpZf9Lq6uIim6IRVS7lP0KSYaxXaV9QTpKpzsUtKoXZmSRhUMPfR7e6Ib0VZPLjCzKaM=]

- Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOA1_K0ttJVsEDg1aAIl1LKxHnai-8P1-aabIDzJaTzz4QavdyavA8urVasQyI17UNkpdexya7o3SZpm6QDnSo3Fj_b0XmTShf3HUsaRBi96F1velHAv4wmbS1RR6x12-pnIfXPR7uxhXoChzBu0z7yNPxyj4mZyvcJQzIwBiR2DW78wdw9ONRAolVE-Idnd8ICumx5E9WWh7JYEfixg==]

- SAFETY DATA SHEET - Sigma-Aldrich (2022-10-02) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm_ZFiayrBHIDspMszgvs1s0OtWvFH-D-D1sw65QBX-PXXOk2b-4t0jq3R6lFbGxI9eaCLjrJ8V3P_6nSId9moF47ae0L2DYHQXZR_oIoByh8HrdQ96u5SGhO9tvWlht8KXE9NLhAHMlJSfIoxu0E=]

- This compound(85829-14-7) - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfV0g0f9UmUR04Rfui8ybz0s00fguzJG_AurBznEna1nXp94wizeQa6H6GEFfurGDnHx3d4WhvqVuxATCxouIZWTCHh2xFhVFTkLoilrm5uAjQhWvFVdEPV123MDyZ4fIOFvS8aAJJIYW-w3B9U1OErwWgvLAcEED5DF1pobZdFA==]

- This compound(85829-14-7) 1H NMR spectrum - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQL038-QjydSjYGVQThsvRJ0DTdYqiIp6z4CQPQJr5bn_d8DMoDmTi6o_KPGevsWnzr48Oz9Qna4-gDNTPGVrPrcVVe0zYSBaLr-Uw33B8d_Bf6vtQcf_hHdf3sQBZTgwSZyIRwsn0YXFHRt2FjF4TXsRzCDA=]

Sources

- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound CAS#: 85829-14-7 [m.chemicalbook.com]

- 3. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 85829-14-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(85829-14-7) 1H NMR spectrum [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

solubility of 2,4-Dichloro-5-nitroanisole in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-nitroanisole in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge and a robust experimental framework to determine its solubility in a range of common organic solvents. We will delve into the physicochemical properties of this compound, the principles governing its dissolution, and a detailed, self-validating protocol for solubility determination.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This compound (C₇H₅Cl₂NO₃, Molar Mass: 222.03 g/mol ) serves as a significant building block in the synthesis of more complex molecules.[1][2] Its dissolution behavior in various organic solvents dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies such as crystallization.

This guide moves beyond a simple listing of solvents. It aims to provide a deeper understanding of the molecular interactions that govern the solubility of this compound, enabling scientists to make informed decisions in solvent selection and to develop reliable methods for quantifying this crucial property.

Physicochemical Properties and Predicted Solubility Behavior of this compound

The molecular structure of this compound is key to predicting its solubility. It is a substituted benzene ring, which is inherently nonpolar. The substituents—two chlorine atoms, a nitro group, and a methoxy group—introduce varying degrees of polarity.

-

Aromatic Ring: The benzene core is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces.

-

Chloro Groups (-Cl): These are electron-withdrawing and contribute to the molecule's overall electrophilicity, but only slightly increase its polarity.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polar character and the potential for weak hydrogen bonding with protic solvents.[3]

Based on this structure, this compound can be classified as a moderately polar compound. The foundational principle of "like dissolves like" suggests that its solubility will be poor in highly polar protic solvents like water and in very nonpolar solvents like hexane.[3][4] It is anticipated to exhibit higher solubility in solvents of intermediate polarity, such as ketones, esters, and chlorinated solvents, which can effectively solvate the substituted aromatic ring.

The following diagram illustrates the logical flow of predicting solubility based on molecular properties.

Caption: Logical workflow for predicting the solubility of this compound.

A Framework for Solvent Selection

Based on the predicted solubility behavior, a range of organic solvents should be considered for experimental determination. These can be categorized by their polarity and potential for specific molecular interactions.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale for Interaction |

| Protic Polar | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the nitro and methoxy groups, but the nonpolar ring limits high solubility.[5] |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Strong dipole moments can effectively solvate the polar nitro group and the overall molecular dipole.[5] |

| Esters | Ethyl Acetate | High | Intermediate polarity and the ability to accept hydrogen bonds make it a good candidate for dissolving this solute. |

| Chlorinated | Dichloromethane, Chloroform | High | Similarities in structure (presence of chlorine) and moderate polarity suggest favorable interactions. |

| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions between the solvent and solute aromatic rings can enhance solubility.[6][7] |

| Nonpolar | Hexane, Cyclohexane | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy.[5] |

Experimental Protocol for Solubility Determination: A Gravimetric Approach

The following is a robust, self-validating protocol for determining the solubility of this compound. This method relies on the gravimetric analysis of a saturated solution, which is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or watch glasses

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume of each selected organic solvent (e.g., 10.0 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. A general starting point is to add enough solid so that a visible amount remains undissolved after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate. A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in dissolved concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette (e.g., 5.00 mL).

-

Immediately pass the aliquot through a solvent-compatible syringe filter (0.45 µm) to remove any suspended microcrystals. This is a critical step to avoid overestimation of solubility.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot into a pre-weighed (to 0.1 mg) evaporating dish. Record the initial weight of the dish.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight of the dried residue is achieved. Alternatively, a desiccator can be used, though this will take longer.

-

Record the final weight of the dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the dish.

-

Solubility is calculated using the following formula:

Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) * 100

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Test at multiple time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured solubility does not significantly change after a certain point.

-

Reproducibility: Perform each measurement in triplicate to assess the precision of the method. The relative standard deviation should ideally be below 5%.

-

Purity of Solute: Confirm the purity of the this compound using techniques like HPLC or melting point analysis, as impurities can significantly affect solubility.

Safety and Handling Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Structurally related nitroaromatic and chlorinated compounds can be harmful.[8]

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for any specific handling and disposal instructions.[9]

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally determining the . By combining a theoretical understanding of its physicochemical properties with a rigorous and self-validating experimental protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, designing efficient purification processes, and advancing the development of new chemical entities in the pharmaceutical and chemical industries.

References

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

Dickhut, R. M., et al. (1991). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Environmental Toxicology and Chemistry, 10(7), 867-877. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20240179, this compound. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2018). Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ChemBK. (2024). 2,4-dichloro-5-nitrobenzenol. [Link]

-

Solubility of Things. (n.d.). 2,4-Dichloroanisole. [Link]

-

Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 2-Chloro-5-Nitroanisole: Properties, Applications, and Manufacturing. [Link]

- Google Patents. (2019). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. [Link]

- Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

Sources

- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 7. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures | Semantic Scholar [semanticscholar.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2,4-Dichloro-5-nitroanisole: Elucidation via NMR, IR, and MS

Abstract

This technical guide provides an in-depth analysis of the spectral data for 2,4-dichloro-5-nitroanisole (CAS No: 85829-14-7), a key substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete structural fingerprint of the molecule. Each section explains the causality behind experimental observations, provides validated protocols for data acquisition, and presents data in a clear, comparative format. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including molecular structure and fragmentation pathway diagrams, to facilitate a deeper understanding of the core principles of spectroscopic characterization.

Molecular Structure and Overview

This compound is an aromatic compound featuring a methoxy group, two chlorine atoms, and a nitro group as substituents on the benzene ring. Its molecular formula is C₇H₅Cl₂NO₃, with a molecular weight of approximately 222.02 g/mol .[1] The precise arrangement of these functional groups dictates the molecule's electronic environment, which is directly probed by various spectroscopic techniques. Understanding this structure is fundamental to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively. The strong electron-withdrawing effects of the nitro and chloro groups cause a significant downfield shift of the aromatic protons.[2][3]

Table 1: ¹H NMR Spectral Data for this compound [4]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | Singlet | H-6 |

| ~7.3 | Singlet | H-3 |

| ~4.0 | Singlet | -OCH₃ |

Interpretation:

-

H-6 (δ ~7.8): This proton is positioned between a chlorine atom and the strongly electron-withdrawing nitro group. This environment results in significant deshielding, pushing its signal the furthest downfield. It appears as a singlet because it has no adjacent protons (ortho, meta, or para coupling is absent or too small to be resolved).

-

H-3 (δ ~7.3): This proton is situated between two chlorine atoms. While deshielded, the effect is less pronounced than for H-6. It also appears as a singlet due to the lack of neighboring protons.

-

-OCH₃ (δ ~4.0): The protons of the methoxy group are deshielded by the adjacent oxygen atom and appear as a sharp singlet, integrating to three protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the nature of the attached substituent.[5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | C-1 (-OCH₃) | Attached to electronegative oxygen. |

| ~148-152 | C-5 (-NO₂) | Strong deshielding by the nitro group. |

| ~135-140 | C-4 (-Cl) | Deshielded by chlorine. |

| ~125-130 | C-2 (-Cl) | Deshielded by chlorine. |

| ~120-125 | C-6 | Influenced by adjacent NO₂ and OCH₃ groups. |

| ~110-115 | C-3 | Shielded relative to other substituted carbons. |

| ~55-60 | -OCH₃ | Typical range for a methoxy carbon.[6] |

Interpretation:

-

Carbons directly bonded to electronegative atoms (O, N, Cl) are shifted downfield.[5] The carbon attached to the oxygen of the anisole group (C-1) is expected to be significantly downfield.

-

The carbon bearing the nitro group (C-5) will also be strongly deshielded.

-

The two carbons attached to chlorine (C-2 and C-4) will appear in the typical range for chloro-substituted aromatic carbons.

-

The remaining aromatic carbons (C-3 and C-6) and the methoxy carbon appear at relatively higher fields.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 10-20 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Collect 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is dominated by strong absorptions from the nitro group, C-Cl bonds, and the ether linkage.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1550-1475 | Strong | Asymmetric NO₂ Stretch[10][11][12] |

| 1360-1290 | Strong | Symmetric NO₂ Stretch[10][11][12] |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Stretch (Asymmetric) |

| ~1050 | Medium | Aryl-O-CH₃ Stretch (Symmetric) |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Interpretation: The most diagnostic feature is the pair of intense bands for the nitro group.[13] The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The presence of strong C-O stretching bands confirms the anisole moiety, and absorptions in the lower wavenumber region are indicative of the carbon-chlorine bonds.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity / Loss |

| 221/223/225 | [C₇H₅Cl₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 191/193/195 | [M - NO]⁺˙ | Loss of Nitric Oxide |

| 175/177/179 | [M - NO₂]⁺˙ | Loss of Nitrogen Dioxide[14] |

| 176/178 | [M - CH₃ - NO]⁺ | Loss of Methyl then NO |

| 142/144 | [M - NO₂ - Cl]⁺ | Loss of NO₂ then Chlorine |

Interpretation: The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation is driven by the loss of the functional groups.[15] Common fragmentation pathways for nitroaromatics include the loss of NO (30 Da) and NO₂ (46 Da).[14][16] Subsequent losses of the methyl radical (15 Da) from the anisole group or a chlorine radical (35/37 Da) are also expected.[17]

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[18]

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[18]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

References

- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. This compound(85829-14-7) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. benchchem.com [benchchem.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. whitman.edu [whitman.edu]

- 18. benchchem.com [benchchem.com]

Synthesis of 2,4-Dichloro-5-nitroanisole: An In-depth Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2,4-dichloro-5-nitroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is approached as a two-step process commencing with the nitration of commercially available 2,4-dichlorophenol to yield 2,4-dichloro-5-nitrophenol, followed by the O-methylation of the phenolic intermediate. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also a thorough examination of the underlying chemical principles, safety considerations, and practical insights to ensure a successful and safe synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its utility stems from the specific arrangement of its functional groups: the electron-withdrawing nitro group and chlorine atoms, and the electron-donating methoxy group, which allow for a range of subsequent chemical transformations. This guide will detail a reliable and scalable laboratory synthesis of this important compound from 2,4-dichlorophenol.

The synthetic route is dissected into two primary stages:

-

Nitration of 2,4-Dichlorophenol: The introduction of a nitro group onto the aromatic ring of 2,4-dichlorophenol.

-

O-Methylation of 2,4-Dichloro-5-nitrophenol: The conversion of the phenolic hydroxyl group to a methoxy group.

Each stage will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and critical operational parameters.

PART 1: Nitration of 2,4-Dichlorophenol to 2,4-Dichloro-5-nitrophenol

The nitration of 2,4-dichlorophenol is a critical first step. The directing effects of the hydroxyl and chloro substituents on the aromatic ring guide the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. The regioselectivity of the nitration is therefore a key consideration.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,4-dichlorophenol proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2,4-dichlorophenol then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.

Diagram 1: Mechanism of Nitration.

Experimental Protocol: Nitration of 2,4-Dichlorophenol

This protocol is adapted from an industrial synthesis method and is designed for laboratory scale.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichlorophenol | 163.00 | 16.3 g | 0.1 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | ~0.37 mol |

| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 mol |

| Chloroform | 119.38 | 50 mL | - |

| Ice | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Sulfonation: In the 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 16.3 g (0.1 mol) of 2,4-dichlorophenol. While stirring, slowly add 10 mL of concentrated sulfuric acid. The temperature will rise; maintain it below 50°C using a water bath if necessary. Once the addition is complete, heat the mixture to 80°C and hold for 2 hours to ensure complete sulfonation.

-

Cooling and Dissolution: After 2 hours, cool the reaction mixture to room temperature. Add 50 mL of chloroform to dissolve the sulfonated intermediate.

-

Nitration: Cool the chloroform solution to 0°C using an ice-salt bath. In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 7.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred chloroform solution via the dropping funnel, ensuring the reaction temperature does not exceed 10°C. The addition should take approximately 30-45 minutes.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring at 0-10°C for an additional hour. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer (chloroform) and wash it with two 50 mL portions of cold water.

-

Hydrolysis (Desulfonation): Transfer the washed organic layer to a round-bottom flask. Add 100 mL of water. Heat the mixture to reflux with vigorous stirring to distill off the chloroform. Continue heating at reflux for 3-4 hours to hydrolyze the sulfonyl group.

-

Product Isolation and Purification: Cool the mixture to room temperature. The solid product, 2,4-dichloro-5-nitrophenol, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is in the range of 85-90%.

PART 2: O-Methylation of 2,4-Dichloro-5-nitrophenol to this compound

The second step in the synthesis is the O-methylation of the phenolic hydroxyl group. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks a methylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[2][3] The reaction proceeds via an SN2 mechanism. In the presence of a suitable base, such as potassium carbonate or sodium hydroxide, the acidic proton of the phenolic hydroxyl group is removed to form a phenoxide ion. This phenoxide ion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the desired ether.

Diagram 2: Mechanism of O-Methylation.

Experimental Protocol: O-Methylation of 2,4-Dichloro-5-nitrophenol

This protocol is based on general procedures for the Williamson ether synthesis using dimethyl sulfate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-5-nitrophenol | 208.00 | 20.8 g | 0.1 mol |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 mol |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 13.9 g (10.5 mL) | 0.11 mol |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: To the 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 20.8 g (0.1 mol) of 2,4-dichloro-5-nitrophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of anhydrous acetone.

-

Addition of Methylating Agent: Heat the mixture to a gentle reflux with stirring. Through the dropping funnel, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[4][5][6][7]

-

Reaction Monitoring: After the addition is complete, continue refluxing the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium methyl sulfate. Wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 150 mL of ethyl acetate. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.[8][9][10][11][12]

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.

-

2,4-Dichlorophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[10][11][12][13][14] It is also toxic to aquatic life with long-lasting effects.[10]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4][15][16] Reacts violently with water.[4]

-

Concentrated Nitric Acid: Oxidizer, may intensify fire. Causes severe skin burns and eye damage and is toxic if inhaled.[5][6][8][17]

-

Dimethyl Sulfate: EXTREMELY TOXIC AND CARCINOGENIC. Fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[7] May cause an allergic skin reaction and is suspected of causing genetic defects. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and full-face protection.

-

2,4-Dichloro-5-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][18]

Always consult the Safety Data Sheets (SDS) for each chemical before use.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][19][20][21][22]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling patterns. A published ¹H NMR spectrum is available for comparison.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, the C-Cl bonds, and the nitro group (NO₂).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,4-dichlorophenol. By following the outlined protocols and adhering to the stringent safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The inclusion of mechanistic details and characterization guidance is intended to provide a comprehensive understanding of the entire synthetic process, from starting materials to the final, purified product.

References

-

Aure Chemical. Toxicity and Environmental Impact of Dimethyl Sulfate. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Syntheses. dimethyl sulfate. [Link]

-

IPCS. ICSC 0148 - DIMETHYL SULFATE. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

- Google Patents. A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

CPAchem. 2,4-Dichlorophenol [CAS:120-83-2] (SB39) - Safety data sheet. [Link]

-

CPAchem. Safety data sheet - Dimethyl sulfate. [Link]

- Google Patents. The preparation method of 5- chloro-2-nitroanilines.

-

NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling Guidelines for 2,4-Dichloro-5-nitrophenol in Industrial Settings. [Link]

Sources

- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Toxicity and Environmental Impact of Dimethyl Sulfate | Aure Chemical [aurechem.com]

- 5. aarti-industries.com [aarti-industries.com]

- 6. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. gold-chemistry.org [gold-chemistry.org]

- 18. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 21. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,5-Dichloro-2-methoxy-4-nitrobenzene

This guide provides an in-depth technical overview of 1,5-dichloro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details its chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Nomenclature

The compound commonly known as 2,4-Dichloro-5-nitroanisole is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1,5-dichloro-2-methoxy-4-nitrobenzene .[1] This nomenclature arises from the substitution pattern on the benzene ring, prioritizing the principal functional groups. The name "anisole" is a common name for methoxybenzene, and while "this compound" is frequently used, the systematic IUPAC name provides unambiguous structural information.

The structural representation and a logical diagram for deriving the IUPAC name are presented below.

Caption: Logical flow for IUPAC name determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-dichloro-2-methoxy-4-nitrobenzene is critical for its handling, reaction design, and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₃ | PubChem[1] |

| Molecular Weight | 222.02 g/mol | PubChem[1] |

| Appearance | Yellow crystalline powder (inferred from related compounds) | N/A |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The XLogP3 value of 2.8 indicates a moderate level of lipophilicity, suggesting that the compound will have good solubility in organic solvents and limited solubility in aqueous media. This is a crucial parameter for selecting appropriate solvent systems for both reaction and purification (e.g., liquid chromatography). The absence of hydrogen bond donors and the presence of three acceptors (the oxygen atoms in the methoxy and nitro groups) will influence its solvation properties and potential intermolecular interactions.

Synthesis and Mechanistic Considerations

The primary synthetic route to 1,5-dichloro-2-methoxy-4-nitrobenzene involves the nitration of 2,4-dichloroanisole.[2] This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.

Caption: General workflow for the synthesis of 1,5-dichloro-2-methoxy-4-nitrobenzene.

Experimental Protocol: Nitration of 2,4-Dichloroanisole

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2,4-dichloroanisole and a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid). The flask is cooled in an ice-water bath.

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Reaction: The nitrating mixture is added dropwise to the stirred solution of 2,4-dichloroanisole, maintaining the internal temperature below 10°C. The methoxy group and the chlorine atoms are ortho, para-directing groups. The nitro group is introduced at the 5-position due to the directing effects of the existing substituents.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC-MS). The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol or methanol, to yield the final product.

Causality in Experimental Design:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize side reactions, thus ensuring higher selectivity and yield of the desired product.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction.

-

Recrystallization: This purification technique is chosen based on the expected crystalline nature of the product and its differential solubility in a given solvent at high and low temperatures. It is an effective method for removing impurities.

Applications in Research and Development

1,5-Dichloro-2-methoxy-4-nitrobenzene is not typically an end-product but rather a valuable building block in multi-step organic syntheses. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Synthesis: Aromatic nitro compounds are important precursors for the synthesis of anilines (via reduction of the nitro group), which are fundamental components of many active pharmaceutical ingredients (APIs).[3] The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity.[4]

-

Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often involves substituted aromatic cores. This compound serves as a scaffold for creating new agrochemically active molecules.[4]

-

Functional Materials: The electron-deficient nature of the aromatic ring, due to the presence of two chlorine atoms and a nitro group, makes it a candidate for use in the synthesis of materials with specific electronic properties.[5]

Spectroscopic Characterization

Definitive structural confirmation of 1,5-dichloro-2-methoxy-4-nitrobenzene relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for each unique carbon atom in the molecule, further confirming the structure.[6]

-

-